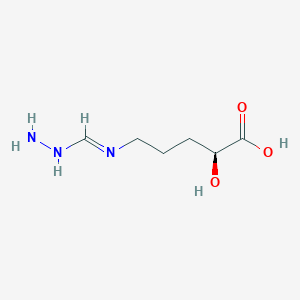
(2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-Guanidino-2-hydroxypentanoic acid is a chiral amino acid derivative known for its unique structure and properties. It is characterized by the presence of a guanidino group and a hydroxyl group attached to a pentanoic acid backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Guanidino-2-hydroxypentanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with L-arginine, a naturally occurring amino acid.
Protection of Functional Groups: The amino and carboxyl groups of L-arginine are protected using suitable protecting groups to prevent unwanted reactions.
Hydroxylation: The protected L-arginine undergoes hydroxylation at the appropriate position to introduce the hydroxyl group.
Deprotection: The protecting groups are removed to yield (S)-5-Guanidino-2-hydroxypentanoic acid.
Industrial Production Methods
Industrial production methods for (S)-5-Guanidino-2-hydroxypentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-5-Guanidino-2-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The guanidino group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the guanidino group can produce primary or secondary amines.
科学研究应用
(S)-5-Guanidino-2-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating conditions such as cardiovascular diseases and metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of (S)-5-Guanidino-2-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The guanidino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
L-Arginine: A naturally occurring amino acid with a similar guanidino group but lacking the hydroxyl group.
L-Ornithine: Another amino acid with a similar structure but without the guanidino group.
L-Citrulline: An amino acid that is structurally similar but differs in the functional groups attached to the carbon backbone.
Uniqueness
(S)-5-Guanidino-2-hydroxypentanoic acid is unique due to the presence of both the guanidino and hydroxyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions and reactions, making it a valuable compound in various research fields.
属性
分子式 |
C6H13N3O3 |
|---|---|
分子量 |
175.19 g/mol |
IUPAC 名称 |
(2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-9-4-8-3-1-2-5(10)6(11)12/h4-5,10H,1-3,7H2,(H,8,9)(H,11,12)/t5-/m0/s1 |
InChI 键 |
KGWNQTTUJOZFCG-YFKPBYRVSA-N |
手性 SMILES |
C(C[C@@H](C(=O)O)O)CN=CNN |
规范 SMILES |
C(CC(C(=O)O)O)CN=CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





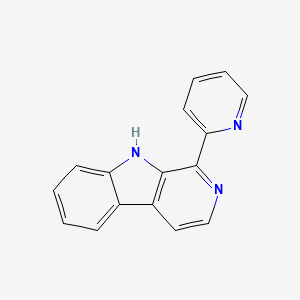
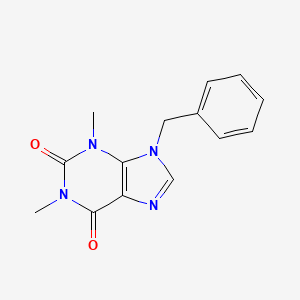
![3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13990090.png)
![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine](/img/structure/B13990097.png)
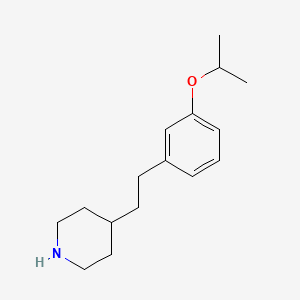
![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)

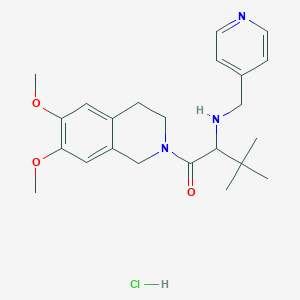
![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)
